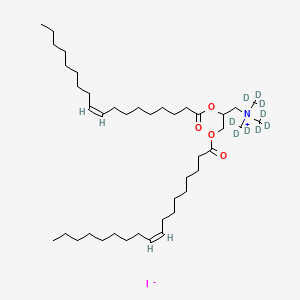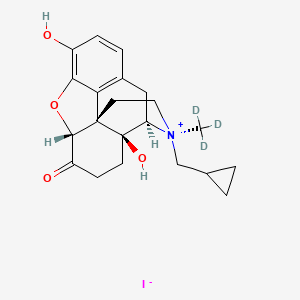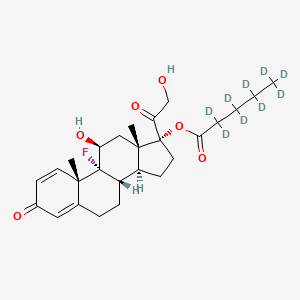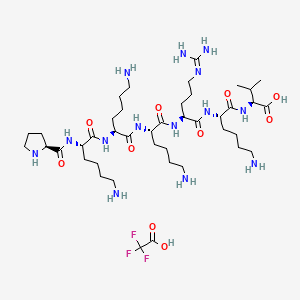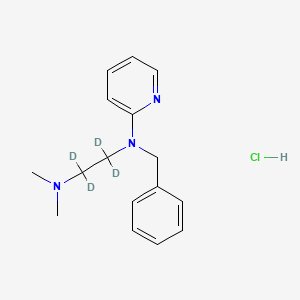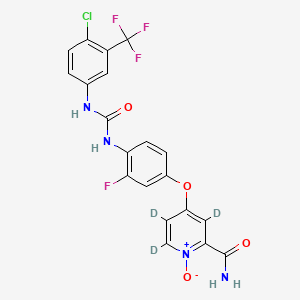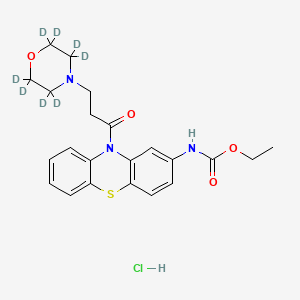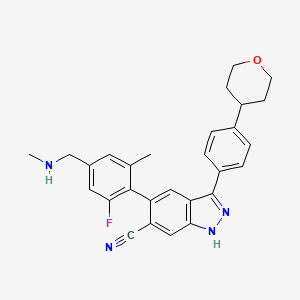
Trimethylamine-N-oxide-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylamine-N-oxide-13C3 is a labeled form of trimethylamine N-oxide, where three carbon atoms are replaced with the isotope carbon-13. This compound is often used in scientific research to study metabolic pathways and mechanisms due to its isotopic labeling, which allows for precise tracking and analysis.
準備方法
Synthetic Routes and Reaction Conditions
Trimethylamine-N-oxide-13C3 can be synthesized from trimethylamine by treatment with hydrogen peroxide. The reaction typically involves the following steps:
Starting Material: Trimethylamine.
Oxidizing Agent: Hydrogen peroxide.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the isotopic labeling is consistent and precise.
化学反応の分析
Types of Reactions
Trimethylamine-N-oxide-13C3 undergoes various chemical reactions, including:
Oxidation: It can be further oxidized under specific conditions.
Reduction: It can be reduced back to trimethylamine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or other anions can be used under appropriate conditions.
Major Products
Oxidation: Further oxidized products depending on the conditions.
Reduction: Trimethylamine.
Substitution: Various substituted amine oxides depending on the nucleophile used.
科学的研究の応用
Trimethylamine-N-oxide-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the role of trimethylamine N-oxide in biological systems, particularly in relation to gut microbiota and metabolic diseases.
Medicine: Investigated for its role in cardiovascular diseases and other health conditions.
Industry: Used in the development of new materials and as a stabilizer in various industrial processes.
作用機序
Trimethylamine-N-oxide-13C3 exerts its effects through several mechanisms:
Protein Stabilization: It stabilizes proteins by counteracting the destabilizing effects of urea and other denaturants.
Inflammation Induction: It activates the ROS/NLRP3 inflammasome pathway, leading to inflammation.
Fibrosis Induction: It accelerates fibroblast differentiation and induces cardiac fibrosis through the TGF-β/smad2 signaling pathway.
類似化合物との比較
Similar Compounds
Trimethylamine N-oxide: The non-labeled version, commonly found in marine organisms.
Choline: A precursor in the biosynthesis of trimethylamine N-oxide.
Betaine: Another related compound involved in similar metabolic pathways.
Uniqueness
Trimethylamine-N-oxide-13C3 is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed mechanisms of action is crucial.
特性
分子式 |
C3H9NO |
|---|---|
分子量 |
78.088 g/mol |
IUPAC名 |
N,N-di((113C)methyl)(113C)methanamine oxide |
InChI |
InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3/i1+1,2+1,3+1 |
InChIキー |
UYPYRKYUKCHHIB-VMIGTVKRSA-N |
異性体SMILES |
[13CH3][N+]([13CH3])([13CH3])[O-] |
正規SMILES |
C[N+](C)(C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)

![(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12423413.png)
